2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C10H15BrN2OS |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15BrN2OS/c1-7(8-4-5-9(11)15-8)12-6-10(14)13(2)3/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
BLBPENDVFQUNED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of N,N-Dimethylacetamide Segment
The N,N-dimethylacetamide (DMAc) moiety is a crucial part of the molecule and is generally prepared by established industrial methods. According to patent KR100313669B1, several methods exist for synthesizing N,N-dimethylacetamide:
| Method Number | Description | Advantages/Notes |
|---|---|---|
| 1 | Reaction of dimethylamine with acetic acid (Acetic acid method) | Widely adopted due to favorable reaction conditions and yields; involves formation of N,N-dimethylammonium acetate intermediate followed by dehydration. |
| 2 | Reaction of dimethylamine with methyl acetate | Alternative route producing DMAc via ester aminolysis. |
| 3 | Carbonylation of trimethylamine with carbon monoxide | Industrial carbonylation method, less common. |
| Others | Reaction of dimethylamine with ethanol or acetaldehyde; reaction of ketene with dimethylamine | Additional methods with varying complexity and yields. |
The acetic acid method is preferred industrially because it balances reaction exothermicity and endothermicity to optimize yield by first forming an intermediate salt (N,N-dimethylammonium acetate) which is then dehydrated to DMAc under controlled heating.
Synthesis of the 5-Bromothiophen-2-yl Ethylamine Moiety
The 5-bromothiophene ring is typically prepared by selective bromination of thiophene at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
The 2-position on the thiophene ring is functionalized with an ethylamine group. This can be achieved via:
Lithiation of 5-bromothiophene followed by reaction with an appropriate electrophile to introduce the ethylamine side chain.
Alternatively, 5-bromothiophene-2-carbaldehyde can be converted to the corresponding ethylamine derivative through reductive amination with ethylamine or via other amine introduction strategies.
The chiral center at the ethylamino group (1-position) can be introduced by using enantiomerically pure starting materials or chiral catalysts during the amination step to control stereochemistry.
Coupling of the Aminoethylthiophene and N,N-Dimethylacetamide Units
The key coupling involves forming the amide bond between the amino group of the 5-bromothiophen-2-yl ethylamine and the acetamide moiety.
A typical approach involves:
Activation of the acetamide precursor, often as an acyl chloride or ester derivative of N,N-dimethylacetamide.
Reaction with the aminoethylthiophene under mild conditions to form the amide linkage.
Solvents such as tetrahydrofuran, dichloromethane, or toluene are commonly used to facilitate the reaction.
Bases such as triethylamine or potassium carbonate may be employed to neutralize the acid byproducts and drive the reaction to completion.
Phase transfer catalysts or alkali additives can improve yields and selectivity by enhancing solubility and reaction kinetics.
Representative Preparation Method (Hypothetical Based on Analogous Procedures)
| Step | Reagents and Conditions | Description | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of thiophene with N-bromosuccinimide (NBS) | Selective bromination at 5-position of thiophene ring | 85-90 | Controlled temperature to avoid overbromination |
| 2 | Lithiation and reaction with ethylene oxide or aldehyde | Introduction of ethylamine side chain at 2-position via nucleophilic substitution or reductive amination | 75-80 | Use of chiral catalysts for stereocontrol possible |
| 3 | Preparation of N,N-dimethylacetamide (DMAc) via acetic acid method | Reaction of dimethylamine with acetic acid to form DMAc | 90-95 | Industrially preferred due to efficiency |
| 4 | Activation of DMAc as acyl chloride or ester | Conversion to reactive intermediate for amide bond formation | 80-85 | Use of thionyl chloride or other chlorinating agents |
| 5 | Coupling reaction between aminoethylthiophene and activated DMAc | Formation of target amide 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide | 70-85 | Use of base and solvent optimization critical |
Additional Considerations and Optimization
Purification steps typically involve recrystallization or chromatographic techniques to isolate the pure compound.
Reaction monitoring by thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry ensures product integrity.
Scale-up considerations include controlling exothermic reactions, solvent recovery, and waste management.
Alternative synthetic routes may involve direct amidation using coupling reagents such as carbodiimides or mixed anhydrides, but these are less common due to cost and complexity.
Summary of Preparation Methods
| Preparation Aspect | Method/Reaction Type | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| N,N-Dimethylacetamide synthesis | Acetic acid method | Dimethylamine, acetic acid | High yield, industrially preferred | Requires temperature control |
| Bromothiophene functionalization | Electrophilic bromination | N-bromosuccinimide (NBS) | Selective bromination | Avoiding polybromination |
| Aminoethyl side chain introduction | Lithiation and nucleophilic substitution | Organolithium reagents, aldehydes | Enables chiral center introduction | Requires inert atmosphere, low temperature |
| Amide bond formation | Acyl chloride coupling | Acyl chloride, base | Efficient amide bond formation | Handling reactive intermediates |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromothiophene-Acetamide Derivatives
Key Observations :
Key Observations :
- The target compound’s dimethylacetamide group may reduce cytotoxicity compared to thiazole or quinolone derivatives, as seen in other N,N-dialkylacetamides .
Biological Activity
The compound 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is a derivative of N,N-dimethylacetamide (DMA), which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₉H₁₅BrN₂S
- Molecular Weight : 245.20 g/mol
- Key Functional Groups : Bromothiophene moiety, dimethylacetamide functional group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Effects : Studies have shown that DMA derivatives can possess antibacterial properties, making them potential candidates for treating infections.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : There is evidence suggesting that certain modifications to DMA can enhance neuroprotective properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMA derivatives may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Interaction with Biological Membranes : The lipophilic nature of bromothiophene may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.
- Charge Transfer Complex Formation : Similar compounds have shown the ability to form charge-transfer complexes with iodine, suggesting potential anti-thyroid activity through interference in hormone biosynthesis .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various DMA derivatives on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromothiophene derivatives as precursors. Key steps include nucleophilic substitution of the 5-bromothiophen-2-yl group, followed by amide coupling with dimethylamine. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Critical Parameters : Reaction temperature (often 60–80°C), solvent choice (e.g., dimethylformamide or ethanol), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or recrystallization is standard .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., methyl groups in N,N-dimethylacetamide at δ ~2.8–3.2 ppm; thiophene protons at δ ~6.5–7.2 ppm). ¹³C NMR confirms carbonyl (C=O) and bromothiophene carbons .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. How does the bromothiophene moiety influence the compound’s reactivity in further functionalization?
- Methodological Answer : The 5-bromothiophen-2-yl group enables cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) or nucleophilic aromatic substitution (e.g., replacing Br with amines or alkoxides). Reaction conditions (e.g., Pd catalysts, bases) must be optimized to avoid decomposition of the acetamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar acetamide derivatives?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity or topoisomerase II for anticancer activity ) to isolate mechanisms.
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 for breast cancer vs. bacterial strains) to identify selectivity .
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to probe structure-activity relationships (SAR) and clarify bioactivity .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., amide couplings) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability .
- In-line Analytics : Use HPLC or UPLC to monitor reaction progress and automate purification .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL or OLEX2 for refinement. Key parameters include hydrogen bonding (N-H⋯O) and dihedral angles between the thiophene and acetamide groups.
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate structural accuracy .
Q. What experimental designs are recommended for studying DNA-binding interactions of this compound?
- Methodological Answer :
- UV-Vis Titration : Monitor hypochromic shifts or isosbestic points to assess intercalation or groove binding .
- Fluorescence Quenching : Measure changes in ethidium bromide emission upon compound addition to calculate binding constants (Kb) .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
